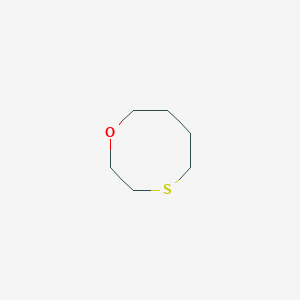

1,4-Oxathiocane

Description

Foundational Concepts in Heterocyclic Chemistry Relevant to Sulfur- and Oxygen-Containing Rings

Heterocyclic compounds are broadly classified based on ring size, the type and number of heteroatoms, and the degree of saturation. The presence of both sulfur and oxygen atoms in a single heterocyclic ring, creating an oxathia-heterocycle, introduces a fascinating interplay of chemical properties. Oxygen, being more electronegative than sulfur, influences the electron distribution and geometry of the ring. Sulfur, with its larger atomic radius and the availability of d-orbitals, can participate in bonding in a more varied manner than oxygen, including existing in different oxidation states (e.g., sulfide, sulfoxide (B87167), sulfone).

The reactivity and stability of these rings are governed by several factors:

Ring Strain: Smaller rings (3-4 members) exhibit significant angle strain, making them highly reactive. Common rings (5-6 members) are generally more stable. Medium-sized rings (8-11 members) often suffer from a combination of angle strain and transannular strain (unfavorable interactions across the ring), making their synthesis challenging.

Nature of the Heteroatoms: The electronegativity, size, and bonding capabilities of the heteroatoms dictate the ring's polarity, bond angles, and potential for hydrogen bonding or coordination with metal ions.

Aromaticity: Unsaturated heterocyclic rings that satisfy Hückel's rule exhibit aromatic character, which confers significant thermodynamic stability. Saturated systems, such as the focus of this article, lack aromaticity and have more flexible, three-dimensional conformations.

Overview of Medium-Sized Heterocyclic Systems (8-Membered Rings)

Medium-sized rings, encompassing those with 8 to 11 atoms, occupy a unique and challenging chemical space. Their synthesis is often complicated by unfavorable enthalpic and entropic factors. Unlike smaller rings where cyclization is kinetically favored, or large macrocycles where flexibility minimizes unfavorable interactions, the formation of 8-membered rings can be difficult. Molecules in this category often adopt conformations that minimize severe transannular (across the ring) steric hindrance and torsional strain.

Despite these synthetic hurdles, 8-membered heterocyclic frameworks are of significant interest as they are present in a variety of natural products and biologically active molecules. The conformational flexibility of these rings, which is greater than that of smaller rings but more constrained than that of larger macrocycles, allows them to act as unique scaffolds in medicinal chemistry, potentially binding to biological targets with high affinity and specificity. The IUPAC nomenclature for a saturated 8-membered ring containing one oxygen atom is "oxocane".

Structural Isomerism within the Oxathiocane Family: Distinction of 1,4-Oxathiocane

Structural isomerism occurs when compounds share the same molecular formula but have different structural arrangements of atoms. For an oxathiocane—an eight-membered saturated ring with the molecular formula C₆H₁₂OS—several structural isomers are possible, distinguished by the relative positions of the oxygen and sulfur heteroatoms.

The numbering of the ring begins at the oxygen atom (position 1, by convention due to its higher priority than sulfur) and proceeds around the ring. The key isomers would be:

1,2-Oxathiocane: Oxygen and sulfur atoms are adjacent. Derivatives such as 1,2-oxathiocane 2-oxide and 2,2-dioxide are noted in chemical databases.

1,3-Oxathiocane: Oxygen and sulfur are separated by one carbon atom.

This compound: Oxygen and sulfur are separated by two carbon atoms on each side.

1,5-Oxathiocane (B1252319): Oxygen and sulfur are in opposite positions across the ring, separated by three carbon atoms on each side. This isomer is documented in chemical literature and has a registered CAS number (7010-41-5). chemicalbook.com

This positional variation profoundly impacts the molecule's symmetry, polarity, conformational preferences, and chemical reactivity. For instance, the proximity of the heteroatoms in the 1,2-isomer would lead to different electronic interactions compared to the more separated arrangement in the 1,4- and 1,5-isomers.

Table 1: Potential Structural Isomers of Oxathiocane This table is generated based on IUPAC nomenclature principles. The existence and documentation of each parent compound may vary.

| Compound Name | Heteroatom Positions | Molecular Formula | Status |

|---|---|---|---|

| 1,2-Oxathiocane | O at 1, S at 2 | C₆H₁₂OS | Derivatives documented |

| 1,3-Oxathiocane | O at 1, S at 3 | C₆H₁₂OS | Not documented in searches |

| This compound | O at 1, S at 4 | C₆H₁₂OS | Not documented in searches |

| 1,5-Oxathiocane | O at 1, S at 5 | C₆H₁₂OS | Documented (CAS 7010-41-5) chemicalbook.com |

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound in Academic Literature

A comprehensive review of scientific databases and academic literature reveals a significant knowledge gap concerning the specific chemical compound This compound . Searches for this compound, its synthesis, properties, or CAS number are consistently fruitless, instead yielding extensive information on its smaller, six-membered analog, 1,4-Oxathiane (B103149) . wikipedia.orgnist.gov This well-studied compound (C₄H₈OS, CAS 15980-15-1) serves as a point of contrast, highlighting the lack of research into its eight-membered counterpart.

The absence of this compound in the literature suggests several possibilities:

Synthetic Challenges: The synthesis of this specific 1,4-arrangement in an 8-membered ring may be exceptionally difficult, suffering from low yields or the preferential formation of other products (e.g., polymers or smaller rings).

Lack of Application: There may have been no specific scientific inquiry or potential application that has driven research into the synthesis and characterization of this particular molecule.

Nomenclature Obscurity: It is possible, though unlikely, that the compound has been synthesized but is referred to under a non-systematic or proprietary name not readily found through standard chemical searches.

The documented existence of the 1,5-Oxathiocane isomer and derivatives of the 1,2-Oxathiocane isomer confirms that the broader "oxathiocane" family is chemically accessible. chemicalbook.commolbase.comchemsrc.com However, the 1,4-isomer remains elusive in the public domain of scientific research. This represents a clear and identifiable gap in the field of medium-sized heterocyclic chemistry. Future research could focus on targeted synthetic strategies to construct this ring system and subsequently characterize its unique conformational and chemical properties, thereby filling this void in the chemical literature.

Structure

2D Structure

3D Structure

Properties

CAS No. |

25042-07-3 |

|---|---|

Molecular Formula |

C6H12OS |

Molecular Weight |

132.23 g/mol |

IUPAC Name |

1,4-oxathiocane |

InChI |

InChI=1S/C6H12OS/c1-2-5-8-6-4-7-3-1/h1-6H2 |

InChI Key |

QNNUQDYYZAMNPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCSCCOC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the 1,4 Oxathiocane Ring System

Strategies for the Cyclization and Ring Formation of Eight-Membered Oxathiocanes

The construction of the 1,4-oxathiocane ring system can be broadly categorized into intramolecular and intermolecular approaches. Each strategy offers distinct advantages and is chosen based on the availability of starting materials and the desired substitution pattern on the target molecule.

Intramolecular Ring-Closing Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of medium-sized rings as it pre-organizes the reactive functionalities in proximity, thereby increasing the probability of the desired ring closure. A common approach involves the formation of a carbon-sulfur or carbon-oxygen bond in a suitably functionalized acyclic precursor.

One of the most significant challenges in the synthesis of eight-membered rings via intramolecular cyclization is the competition with intermolecular polymerization. To favor the formation of the desired macrocycle, the high-dilution principle is often employed. londonmet.ac.uk This technique involves carrying out the reaction at very low concentrations of the substrate, which statistically favors the intramolecular reaction over intermolecular reactions. londonmet.ac.uk This can be achieved by using large volumes of solvent or, more practically, by the slow addition of the precursor to the reaction mixture using a syringe pump. londonmet.ac.uk

A key intramolecular strategy applicable to this compound synthesis is the cyclization of a linear precursor containing a terminal thiol and a leaving group connected by a six-atom ether linkage. For instance, the Williamson ether synthesis-type reaction of a 6-mercapto-1-halo-oxa-alkane under high-dilution conditions can yield the this compound ring.

Ring-Closing Metathesis (RCM) has emerged as a robust and versatile method for the synthesis of a wide variety of unsaturated rings, including medium-sized heterocycles. organic-chemistry.orgnih.gov This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct like ethylene. nih.gov For the synthesis of a this compound derivative, a precursor containing terminal alkene functionalities at appropriate positions within a thioether-ether backbone can be subjected to RCM. The resulting unsaturated this compound can then be hydrogenated if the saturated analog is desired.

| Intramolecular Strategy | Precursor Type | Key Conditions | Potential Product |

| Williamson-type Cyclization | 6-Mercapto-1-halo-oxa-alkane | High dilution, Base | This compound |

| Ring-Closing Metathesis (RCM) | Dienyl ether-thioether | Ruthenium catalyst (e.g., Grubbs' catalyst) | Dihydro-1,4-oxathiocine |

Intermolecular Condensation and Cycloaddition Pathways

Intermolecular strategies involve the reaction of two or more different molecules to form the cyclic product. While these methods can be more convergent, they often require careful control of stoichiometry and reaction conditions to minimize side reactions.

A classical approach to medium-sized rings is the intermolecular condensation of two bifunctional precursors. For the synthesis of this compound, this could involve the reaction of a diol with a dithiol under conditions that promote cyclization. For example, the reaction of a suitable six-carbon diol with a dithiol in the presence of an acid catalyst could, in principle, lead to the formation of the this compound ring, although the formation of polymeric byproducts is a significant concern. The application of the high-dilution principle is also crucial in these intermolecular approaches to favor the [1+1] cycloaddition product over linear oligomers.

Cycloaddition reactions , such as [4+4] cycloadditions, represent a powerful tool for the construction of eight-membered rings. While less common than [4+2] Diels-Alder reactions, they can provide a direct route to complex cyclic systems. The development of transition-metal-catalyzed cycloaddition reactions has expanded the scope of these transformations, allowing for the construction of heterocycles that are difficult to access by other means. mdpi.com

| Intermolecular Strategy | Reactant 1 | Reactant 2 | Key Conditions |

| [1+1] Condensation | 1,6-Hexanediol derivative | 1,2-Ethanedithiol derivative | High dilution, Acid/Base catalysis |

| [4+4] Cycloaddition | Suitably functionalized 1,3-diene with thioether moiety | Suitably functionalized 1,3-diene with ether moiety | Transition-metal catalyst |

Stereoselective Synthesis Considerations for this compound Scaffolds

The introduction of stereocenters into the this compound ring is of significant interest, as the three-dimensional arrangement of substituents can profoundly influence the biological activity of the molecule. Stereoselective synthesis of these scaffolds can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

When employing intramolecular cyclization, the stereochemistry of the final product is often dictated by the stereocenters present in the acyclic precursor. Therefore, the synthesis of enantiomerically pure or enriched starting materials is a key aspect of this approach. For example, a chiral diol or a chiral thiol can be used to construct the acyclic precursor, and the subsequent cyclization will proceed with the retention of this stereochemistry.

Asymmetric catalysis offers a more elegant and atom-economical approach to stereoselective synthesis. Chiral catalysts can be used to control the stereochemical outcome of the ring-forming reaction. For instance, in a transition-metal-catalyzed intramolecular cyclization, the use of a chiral ligand on the metal center can induce facial selectivity in the bond-forming step, leading to the formation of one enantiomer in excess. While specific examples for this compound are not abundant in the literature, the principles of asymmetric catalysis are broadly applicable to the synthesis of chiral heterocycles. mdpi.com

Development of Novel Synthetic Reagents and Catalytic Systems for Oxathiocane Formation

The quest for more efficient and selective methods for the synthesis of medium-sized rings has driven the development of novel reagents and catalytic systems. Transition-metal catalysis has played a pivotal role in this area, enabling the formation of C-C, C-O, and C-S bonds under mild conditions. mdpi.com

Palladium, copper, gold, and silver complexes have been extensively investigated for their ability to catalyze intramolecular cyclization reactions. mdpi.com For the synthesis of this compound, catalysts that can effectively promote the formation of either a C-O or a C-S bond are of particular interest. For example, palladium-catalyzed cross-coupling reactions could be envisioned for the intramolecular cyclization of a precursor containing an aryl halide and a thiol or alcohol functionality.

The development of new ligands for transition-metal catalysts is also a crucial area of research. The electronic and steric properties of the ligand can have a profound impact on the reactivity and selectivity of the catalyst. The design of ligands that can stabilize the transition state leading to the desired eight-membered ring is a key objective.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize the environmental impact of chemical processes. researchgate.netresearchgate.net For the synthesis of this compound, several green chemistry principles can be applied.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Cycloaddition and ring-closing metathesis reactions are often highly atom-economical.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. Water, supercritical fluids, and bio-based solvents are being explored as greener alternatives to traditional organic solvents. researchgate.net

Catalysis: Catalytic reactions are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. The development of recyclable catalysts is a key goal in sustainable chemistry. researchgate.net

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis has emerged as a technique to accelerate reactions and reduce energy usage.

The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes. For example, developing a one-pot synthesis that avoids the isolation of intermediates and minimizes solvent use would be a significant step towards a greener route.

Chemical Reactivity and Mechanistic Transformations of the 1,4 Oxathiocane Nucleus

Investigation of Heteroatom-Centered Reactivity

The reactivity of 1,4-oxathiocane is largely centered around its two heteroatoms, oxygen and sulfur. The sulfur atom, with its available lone pairs and ability to expand its valence shell, is typically the more reactive site compared to the ether oxygen.

The sulfur atom in the this compound ring is susceptible to oxidation, a characteristic reaction of thioethers. masterorganicchemistry.com This process typically occurs in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations significantly alter the electronic properties and geometry of the sulfur center.

The initial oxidation to this compound 4-oxide (the sulfoxide) can be achieved using a variety of mild oxidizing agents. For the analogous 1,4-oxathiane (B103149), reagents such as sodium periodate (B1199274) or calcium hypochlorite (B82951) are effective. wikipedia.org More forceful oxidation, often employing reagents like peroxy acids (e.g., m-CPBA) or ozone, leads to the formation of this compound 4,4-dioxide (the sulfone). masterorganicchemistry.com

Conversely, the reduction of these oxidized species back to the parent thioether is a key transformation. Sulfoxides can be reduced to thioethers using various reagents, including hydrides or phosphorus-based compounds. The reduction of sulfones is more challenging and requires stronger reducing agents.

| Transformation | Reactant | Typical Reagents | Product |

|---|---|---|---|

| Oxidation | This compound | NaIO₄, H₂O₂ | This compound 4-oxide |

| Oxidation | This compound | m-CPBA, O₃ | This compound 4,4-dioxide |

| Reduction | This compound 4-oxide | H₂, Raney Ni | This compound |

The lone pairs of electrons on the sulfur and oxygen atoms allow them to act as nucleophiles. Due to its greater polarizability and the lower electronegativity of sulfur compared to oxygen, the sulfur atom is generally a stronger and softer nucleophile. youtube.comchemistrysteps.com

Sulfur as a Nucleophile: The sulfur atom readily participates in SN2 reactions with electrophiles such as alkyl halides. For instance, the reaction of 1,4-oxathiane with ethyl iodide results in the formation of a 4-ethyl-1,4-oxathianium iodide salt. wikipedia.org A similar reaction is expected for this compound, yielding a stable sulfonium (B1226848) salt. The formation of these salts alters the ring's reactivity, making adjacent protons more acidic.

Oxygen as a Nucleophile: The ether oxygen is a weaker nucleophile. It can be protonated by strong acids or coordinate to Lewis acids, but it is less likely than sulfur to react with weaker electrophiles like alkyl halides under neutral conditions.

Electrophilic Functionalization: The this compound ring itself can be subject to electrophilic attack. In reactions with elemental halogens, such as chlorine or bromine, 1,4-oxathiane undergoes substitution at the carbon atoms adjacent to the sulfur. For example, chlorination of 1,4-oxathiane below 0 °C yields 3-chloro-1,4-oxathiane. wikipedia.org This suggests that electrophilic functionalization of this compound would likely occur at the α-carbon positions relative to the sulfur atom.

| Reaction Type | Center | Typical Electrophile | Product Type |

|---|---|---|---|

| Nucleophilic Attack | Sulfur | Alkyl Halides (e.g., CH₃I) | Sulfonium Salt |

| Nucleophilic Attack | Oxygen | Strong Acids (e.g., H⁺) | Oxonium Salt |

| Electrophilic Substitution | α-Carbon to Sulfur | Halogens (e.g., Cl₂) | α-Halo-1,4-oxathiocane |

Ring Contraction and Expansion Reactions Involving the this compound Core

The chemistry of medium-sized rings, such as the eight-membered this compound, is often characterized by unique transannular reactions, where atoms on opposite sides of the ring interact. These interactions can facilitate ring contraction pathways that are not observed in smaller, more rigid rings. Research on azirino-fused eight-membered heterocycles containing oxygen/sulfur and nitrogen has shown that transannular nucleophilic attack by the oxygen or sulfur atom can lead to selective ring contractions. researchgate.net This precedent suggests that a suitably functionalized this compound could undergo similar transformations, leading to the formation of smaller bicyclic systems.

Conversely, ring expansion reactions are a common strategy for the synthesis of medium-sized sulfur-containing heterocycles, which are often difficult to prepare by direct cyclization. researchgate.net While specific examples starting from a smaller ring to form this compound are not extensively detailed, these methods underscore the thermodynamic challenges associated with medium-sized rings and the synthetic strategies used to overcome them. Direct evidence for ring contraction or expansion reactions starting from the this compound core is not prevalent in the literature, indicating an area ripe for investigation.

Advanced Reaction Mechanisms of Substituted 1,4-Oxathiocanes

The introduction of substituents onto the this compound ring opens pathways for more complex and synthetically useful transformations.

One such potential transformation is the Ramberg-Bäcklund rearrangement . This reaction involves the base-induced rearrangement of an α-halo sulfone to an alkene with the extrusion of sulfur dioxide. A substituted this compound, upon oxidation to the sulfone and subsequent halogenation at an α-carbon, could serve as a substrate for this reaction. This process has been explored in the 1,4-oxathiane series as a potential route to dihydrofurans. londonmet.ac.uk Applying this to the this compound system could foreseeably lead to the formation of a six-membered unsaturated ether via a ring-contractive rearrangement.

Furthermore, base-induced ring-opening of the heterocyclic core is another plausible reaction pathway, particularly for activated derivatives. Studies on 1,4-oxathiin (B13834599) S,S-dioxides have shown that these systems can undergo ring cleavage when treated with a base. mdpi.com This type of fragmentation could be a potential reaction for derivatives of this compound 4,4-dioxide, unveiling acyclic functionalized molecules.

Comprehensive Analysis of this compound Systems Reveals Limited Experimental Data

The intended article was to be structured around advanced spectroscopic methodologies, X-ray crystallographic studies, and chiroptical studies of this compound. However, searches for specific data in these areas yielded information primarily on the six-membered 1,4-oxathiane and its derivatives. This includes data on their synthesis, conformational analysis by NMR, and fragmentation patterns in mass spectrometry.

Structural Elucidation and Conformational Analysis of 1,4 Oxathiocane Systems

Chiroptical Studies for Enantiopure 1,4-Oxathiocane Molecules:Information regarding the chiroptical properties of enantiopure this compound is absent from the available literature.

Given the constraints and the commitment to providing scientifically accurate information, it is not feasible to generate the requested article on this compound. Further experimental research on this specific heterocyclic compound is required to provide the detailed analysis requested.

Computational and Theoretical Chemistry of 1,4 Oxathiocane

Quantum Chemical Calculations for Electronic Structure and Bonding

No specific studies on the quantum chemical calculations of 1,4-Oxathiocane to determine its electronic structure and bonding were found. Such a study would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to understand bond lengths, bond angles, Mulliken charges, and the nature of the frontier molecular orbitals (HOMO and LUMO).

Conformational Analysis and Potential Energy Surface Mapping

Detailed conformational analysis and potential energy surface (PES) mapping for this compound are not available in the current body of scientific literature. A comprehensive study would be necessary to identify the various possible conformations, such as boat-chair, twist-boat, and crown conformations, and to determine their relative energies and the energy barriers for interconversion.

Reaction Mechanism Modeling and Transition State Characterization

There is no published research on the modeling of reaction mechanisms involving this compound or the characterization of its transition states. Theoretical studies in this area would be crucial for understanding its reactivity, potential synthetic pathways, and degradation mechanisms.

Molecular Dynamics Simulations for Conformational Fluxionality

No molecular dynamics (MD) simulations have been reported for this compound. MD simulations would provide valuable insights into the dynamic behavior and conformational flexibility of the eight-membered ring in different environments, such as in various solvents or at different temperatures.

Exploration of Advanced Applications for 1,4 Oxathiocane Derivatives in Specialized Chemical Research Fields

Ligand Design and Coordination Chemistry with Transition Metals

The dual-donor nature of 1,4-oxathiocane derivatives, featuring both a "hard" oxygen atom and a "soft" sulfur atom, makes them intriguing candidates for ligand design in coordination chemistry. nih.govmuk.ac.ir This combination allows for versatile binding capabilities and potential selectivity towards a range of transition metals. muk.ac.ir

Detailed Research Findings: The coordination chemistry of macrocycles is significantly influenced by the number, type, and arrangement of donor atoms in the ring. muk.ac.ir The oxygen donor atom of crown ethers shows a high affinity for "hard" metal ions like alkali and alkaline earth metals, while sulfur donor atoms preferentially interact with "soft" metals such as silver (Ag+), lead (Pb2+), and mercury (Hg2+). muk.ac.ir Consequently, this compound derivatives are theoretically capable of forming stable complexes with a variety of transition metals, with the stability and coordination geometry being dependent on the specific metal ion and the substituents on the oxathiocane ring.

Thia-crown ethers, the class to which this compound belongs, are known to exhibit significant affinity for transition metals. wikipedia.org The introduction of a sulfur atom into a crown ether framework can lead to favorable entropic changes upon complexation, potentially enhancing metal binding. nih.gov Research on various oxo-thiocrown ethers has shown that selectivity can be tuned by combining different hard and soft donor atoms within one ring system. nih.gov For instance, the palladium (Pd) and platinum (Pt) complexes of larger thiacrown ethers have been synthesized and studied. researchgate.net While specific studies focusing exclusively on this compound are limited, the principles established for analogous thia-crown ethers suggest that this compound derivatives could serve as flexible bidentate or polydentate ligands, depending on ring conformation and the presence of other coordinating functional groups.

| Property | Description | Potential Transition Metal Partners | Influencing Factors |

|---|---|---|---|

| Donor Atoms | One "hard" ether oxygen (O) and one "soft" thioether sulfur (S). | Soft metals (e.g., Ag(I), Pd(II), Pt(II), Hg(II)), borderline metals (e.g., Cu(II), Fe(II), Ni(II)). muk.ac.irwikipedia.org | Metal ion's hard/soft acid character. |

| Denticity | Potentially bidentate (O, S) or polydentate if substituted with other donor groups. | Varies based on metal's preferred coordination number. | Ring conformation, steric hindrance from substituents. |

| Flexibility | The eight-membered ring provides significant conformational flexibility. | Adaptable to various coordination geometries (e.g., tetrahedral, square planar). | Solvent, temperature, nature of the counter-ion. muk.ac.ir |

| Selectivity | Tunable selectivity based on the hard-soft donor combination. | Could selectively bind certain metals from a mixture. | Ring size, substituent electronics, and solvent system. nih.gov |

Application as Monomers or Building Blocks in Polymer Science and Materials Chemistry

Heterocyclic compounds are valuable monomers for ring-opening polymerization (ROP), a process that can yield polymers with unique main-chain architectures. mdpi.com The primary driving force for the ROP of cyclic monomers is the relief of ring strain. mdpi.com

Detailed Research Findings: While specific studies on the ring-opening polymerization of this compound itself are not widely documented, research on structurally related monomers provides insight into its potential. For example, the ROP of 1,4-oxathian-2-one, a six-membered ring containing a thioether and an ester group, has been successfully demonstrated using various organic catalysts. researchgate.netresearcher.life This research showed that the monomer has high polymerizability, yielding a semicrystalline polyester. researcher.life

The polymerization of cyclic thioethers typically proceeds via cationic or anionic mechanisms. mdpi.com The presence of the ether oxygen in the this compound ring, in addition to the thioether, could influence the polymerization mechanism and the properties of the resulting polymer. The product, a poly(ether-thioether), would combine the characteristics of both polyethers (e.g., flexibility, hydrophilicity) and polythioethers (e.g., high refractive index, metal-coordinating ability). nih.gov Polymers containing thioether linkages are known for their high refractive indices and are used in the design of advanced optical materials. nih.gov The development of click chemistry reactions, such as thiol-yne and thiol-ene, has renewed interest in the synthesis of polythioethers for creating highly functional materials. tandfonline.com

| Polymer Type | Potential Synthesis Method | Expected Repeating Unit | Potential Properties & Applications |

|---|---|---|---|

| Homopolymer | Ring-Opening Polymerization (ROP) | -[-O-(CH₂)₂-S-(CH₂)₃-]- | High refractive index materials, metal-coordinating polymers, specialty elastomers. nih.gov |

| Copolymer | Copolymerization with other cyclic monomers (e.g., lactones, epoxides). | Variable, incorporating other monomer units. | Tunable thermal properties, degradability (if copolymerized with esters), functional materials. researchgate.net |

Precursors for the Synthesis of Complex Organic Molecules and Natural Product Analogs

Heterocyclic systems are fundamental building blocks in synthetic organic chemistry, often serving as precursors to more complex acyclic and cyclic structures. mdpi.com Their defined stereochemistry and functionality can be manipulated through ring-opening or ring-transformation reactions to construct intricate molecular architectures.

Detailed Research Findings: The use of the this compound ring system as a precursor in total synthesis is not extensively reported. However, the general strategies applied to other heterocycles illustrate its potential. For instance, related 1,4-oxathiin (B13834599) S,S-dioxides have been synthesized and studied, indicating the value of the 1,4-sulfur/oxygen heterocyclic core in accessing novel molecular frameworks. mdpi.com An oxathiin ring also serves as a key component in a reported total synthesis of (+)-solamin. mdpi.com

Theoretically, a substituted this compound could serve as a masked 1,6-hydroxythiol or related bifunctional acyclic chain. Selective cleavage of the C-O or C-S bonds within the ring could unveil functionality at precise locations for further elaboration. This strategy is a cornerstone of retrosynthetic analysis, where a target molecule is disconnected into simpler, often cyclic, precursors. ub.edu For example, the enantioselective synthesis of the tropane (B1204802) core has been achieved through the ring opening of epoxides derived from aminocycloheptenes, demonstrating how medium-sized rings can be precursors to complex bicyclic natural products. csic.es While direct examples for this compound are scarce, its structure suggests it could be a valuable synthon in analogous synthetic strategies.

Role in Supramolecular Assembly and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.org Host-guest chemistry, a central concept in this field, relies on the ability of a host molecule to selectively bind a guest molecule. muk.ac.ir

Detailed Research Findings: Crown ethers are archetypal host molecules, and their thia-analogs, including this compound, are of significant interest for creating hosts with tailored recognition properties. muk.ac.irontosight.ai The replacement of oxygen atoms with sulfur atoms in a crown ether ring alters the electronic properties and the hydrogen-bond accepting ability of the macrocycle, thereby tuning its binding affinity and selectivity for different guests. researchgate.net

Thiacrown ethers have been shown to form host-guest complexes with various species, including metal ions and neutral organic molecules like fullerenes (C₆₀). nih.govacs.org The stability of these complexes is governed by factors such as the match between the cavity size of the host and the size of the guest, as well as the nature of the donor atoms. acs.org The flexible eight-membered ring of this compound, combined with its mixed O/S donor set, could allow it to adapt its conformation to encapsulate guests of a suitable size and electronic character. muk.ac.ir Furthermore, functionalized this compound derivatives could be incorporated into larger, more complex supramolecular architectures like rotaxanes or catenanes, where the oxathiocane unit acts as the recognition site. researchgate.net These systems have applications in the development of molecular switches, sensors, and advanced materials. acs.org

| Supramolecular Role | Interacting Guests | Key Interactions | Potential Applications |

|---|---|---|---|

| Host Molecule | Transition metal ions, small organic molecules. | Metal-ligand coordination (S/O donors), hydrogen bonding, van der Waals forces. muk.ac.iracs.org | Sensors, separation agents, phase-transfer catalysts. muk.ac.ir |

| Building Block for Complex Assemblies | Self-assembly or template-directed synthesis. | π-π stacking (with aromatic substituents), hydrophobic effects. | Molecular machines, stimuli-responsive materials. acs.org |

| Component in Interlocked Molecules | Linear "thread-like" guest molecules. | Hydrogen bonding, charge-transfer interactions. researchgate.netacs.org | Molecular switches, drug delivery systems. acs.org |

Future Research Directions and Unexplored Avenues in 1,4 Oxathiocane Chemistry

Development of Asymmetric Synthetic Strategies for Enantiomerically Pure 1,4-Oxathiocanes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science, as the biological activity and material properties of chiral molecules are often enantiomer-dependent. wikipedia.org To date, the asymmetric synthesis of 1,4-oxathiocanes remains a largely uncharted territory. Future research should prioritize the development of robust and stereocontrolled methods to access these chiral scaffolds.

One promising approach is enantioselective catalysis , which has proven highly effective for the synthesis of other chiral heterocycles. nih.govcsic.es The development of catalytic systems, potentially based on transition metals like rhodium or copper, for the asymmetric cyclization of appropriate acyclic precursors could provide a direct and efficient route to enantiopure 1,4-oxathiocanes. rsc.orgrsc.org For instance, an intramolecular asymmetric cyclization of a substrate containing both a thiol and a hydroxyl group tethered by a suitable chain could be envisioned.

Another avenue lies in the use of chiral auxiliaries . This classical yet reliable strategy involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, after which the auxiliary can be cleaved and recycled. beilstein-journals.org The synthesis of fused 1,5-oxathiocane (B1252319) derivatives has been achieved with high diastereoselectivity using a chiral sulfinyl group as an auxiliary, suggesting the feasibility of this approach for 1,4-oxathiocane systems as well. researchgate.netrsc.org

Furthermore, biocatalysis and chiral pool synthesis represent sustainable and highly selective alternatives. wikipedia.org The discovery of natural products containing an oxathiocane ring, such as coelimycin P1 which possesses a 1,5-oxathiocane core, points towards the existence of biosynthetic pathways that could be harnessed. nih.gov Enzymes from microorganisms could be engineered to catalyze the enantioselective synthesis of 1,4-oxathiocanes. Alternatively, readily available chiral starting materials from the chiral pool, such as amino acids or sugars, could be transformed into enantiomerically pure this compound derivatives. wikipedia.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Enantioselective Catalysis | High efficiency, atom economy | Development of novel chiral ligands and catalysts |

| Chiral Auxiliaries | High stereocontrol, reliability | Design of effective and easily removable auxiliaries |

| Biocatalysis | High enantioselectivity, mild conditions | Discovery and engineering of relevant enzymes |

| Chiral Pool Synthesis | Access to enantiopure starting materials | Design of efficient multi-step synthetic routes |

Investigation of Less Explored Reactivity Manifolds and Transformations

The reactivity of this compound is not well-documented, presenting a significant opportunity for fundamental research. A thorough exploration of its chemical behavior could unlock novel synthetic transformations and applications.

Future studies should investigate the oxidation chemistry of the sulfur atom in the this compound ring. The corresponding sulfoxides and sulfones are expected to exhibit distinct chemical and physical properties. For the related 1,4-oxathiane (B103149) system, the S,S-dioxide has been used in studies of alkylation and as a precursor for the Ramberg-Bäcklund rearrangement. londonmet.ac.uk Similar investigations on this compound S,S-dioxide could lead to new ring contraction or expansion methodologies.

The ring-opening reactions of this compound and its derivatives are another area ripe for exploration. Treatment with various reagents could lead to the formation of functionalized linear thioethers, which could serve as valuable building blocks in organic synthesis. Studies on 1,4-oxathianes have shown that ring-opened compounds can be obtained, highlighting the potential for this type of transformation. londonmet.ac.uk

Furthermore, the development of novel cyclization and annulation strategies to construct fused this compound systems is of interest. The synthesis of a fused 1,5-oxathiocino[2,3-b]pyrazine system has been reported, demonstrating the feasibility of constructing more complex architectures containing the oxathiocane moiety. researchgate.net Exploring reactions such as thioannulation could expand the library of available fused systems.

| Reactivity Aspect | Potential Outcomes | Research Direction |

| Oxidation of Sulfur | Access to sulfoxides and sulfones | Study of oxidation reactions and reactivity of oxidized products |

| Ring-Opening Reactions | Formation of functionalized linear thioethers | Investigation of cleavage reactions with various reagents |

| Cyclization/Annulation | Synthesis of fused heterocyclic systems | Development of novel strategies to build complex architectures |

Integration of this compound into Functional Hybrid Materials

The unique combination of a flexible eight-membered ring with both ether and thioether functionalities makes this compound an intriguing candidate for incorporation into functional materials. Research in this area could lead to the development of new polymers and hybrid materials with tailored properties.

One promising direction is the use of this compound derivatives as monomers in polymerization reactions . The ring-opening polymerization of cyclic ethers is a well-established method for producing polyethers. Investigating the ring-opening polymerization of this compound could yield novel poly(thioether-ether)s. These polymers might exhibit interesting properties such as metal ion coordination, thermal stability, or specific solvent compatibility.

Additionally, this compound moieties could be incorporated as functional additives or side chains in polymers . It has been noted that some 1,5-oxathiocine derivatives have applications as additives in polymerization processes. researchgate.net Similarly, the presence of the sulfur atom in this compound could impart desirable properties to a polymer, such as improved refractive index, enhanced adhesion to metal surfaces, or specific interactions with nanoparticles in hybrid materials. The synthesis of π-conjugated polymers with degradable 1,2,4-oxadiazole (B8745197) linkers showcases how heterocyclic units can be strategically integrated into polymer backbones to control their properties. rsc.org

The development of hybrid organic-inorganic materials incorporating this compound is another exciting prospect. For instance, this compound-functionalized silanes could be used in sol-gel processes to create hybrid silica (B1680970) materials with tailored surface properties. These materials could find applications in areas such as selective sorbents, catalysts, or optical devices. organic-chemistry.org

| Material Type | Role of this compound | Potential Applications |

| Polymers | Monomer for ring-opening polymerization | Novel poly(thioether-ether)s with unique properties |

| Functional Polymers | Additive or functional side group | Materials with enhanced refractive index or adhesion |

| Hybrid Materials | Organic component in organic-inorganic hybrids | Selective sorbents, catalysts, optical materials |

Interdisciplinary Research Prospects and Novel Methodological Development

The full potential of this compound chemistry can be realized through interdisciplinary collaborations and the development of new research methodologies.

The discovery of the 1,5-oxathiocane-containing natural product coelimycin P1 from Streptomyces coelicolor opens up a significant avenue for interdisciplinary research at the chemistry-biology interface . nih.gov Future work could focus on elucidating the biosynthetic pathway of this and other related natural products. Synthetic this compound derivatives could be used as molecular probes to study biological processes or as scaffolds for the development of new therapeutic agents. google.com

Computational chemistry offers powerful tools to complement experimental studies. nih.gov Quantum chemical calculations can be employed to investigate the conformational landscape of the flexible this compound ring, predict its reactivity, and understand the mechanisms of potential reactions. Such theoretical insights can guide experimental design and accelerate the discovery of new chemistry. For instance, computational studies on the degradation of 1,4-dioxane (B91453) by hydroxyl radicals have provided valuable mechanistic information. nih.gov

The development of novel analytical and characterization techniques will also be crucial. The flexibility of the eight-membered ring presents challenges for structural elucidation. Advanced NMR techniques and X-ray crystallography will be essential to unambiguously determine the conformation and stereochemistry of new this compound derivatives. researchgate.net

Finally, the exploration of this compound chemistry can contribute to the broader field of materials science . dierk-raabe.comresearchgate.net By understanding the structure-property relationships of materials containing this heterocyclic unit, researchers can design new materials with specific functions for a wide range of applications, from electronics to biomedicine.

| Interdisciplinary Area | Research Focus | Potential Impact |

| Chemical Biology | Biosynthesis of natural products, molecular probes | Discovery of new enzymes, development of new drugs |

| Computational Chemistry | Conformational analysis, reactivity prediction | Guidance for experimental design, mechanistic understanding |

| Advanced Analytics | Structural elucidation of flexible molecules | Accurate characterization of new compounds |

| Materials Science | Structure-property relationships | Design of novel functional materials |

Q & A

Q. What are the foundational methods for synthesizing and characterizing 1,4-Oxathiane?

Methodological Answer:

- Synthesis : Use cyclization reactions involving thiols and ether precursors under controlled temperature and solvent conditions. For example, thermodynamic data from NIST (melting point: 251.5 K, boiling point: 420.2 K) suggest optimal reaction conditions for purification .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, coupled with high-resolution mass spectrometry (HRMS) for molecular weight validation. Ensure purity via HPLC with diode-array detection (DAD), as demonstrated in analogous heterocyclic compound analyses .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include synthesis details in the main text and raw spectral data in supplementary materials .

Q. How should researchers handle safety protocols for 1,4-Oxathiane in laboratory settings?

Methodological Answer:

- Risk Assessment : Consult safety data sheets (SDS) for acute toxicity and flammability data. For instance, 1,4-Oxathiane has no classified carcinogenicity per IARC or OSHA but requires respiratory protection due to volatility .

- Exposure Control : Use fume hoods and personal protective equipment (PPE) during synthesis. Monitor airborne concentrations using gas chromatography (GC) if thresholds exceed 97% purity in commercial samples .

Q. What are the key physicochemical properties of 1,4-Oxathiane critical for experimental design?

Methodological Answer:

- Thermodynamic Data : Reference phase-change data (e.g., ΔvapH = 42.1–44.8 kJ/mol) to optimize distillation or crystallization steps .

- Solubility and Stability : Perform stability tests under varying pH and temperature conditions. Use computational tools like ChemIDplus to predict solvent compatibility .

Advanced Research Questions

Q. How can researchers optimize chromatographic methods for detecting trace impurities in 1,4-Oxathiane?

Methodological Answer:

- Method Development : Apply experimental design (e.g., factorial design) to optimize HPLC parameters: organic solvent ratio (e.g., acetonitrile-water), buffer pH (e.g., pH 5), and column temperature (e.g., 30°C) .

- Validation : Calculate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios. For example, achieve LODs as low as 0.03 µg/mL for related sulfones .

Q. How should contradictory data on 1,4-Oxathiane’s thermodynamic properties be resolved?

Methodological Answer:

- Cross-Validation : Compare datasets from multiple sources (e.g., NIST, peer-reviewed studies) and identify outliers via statistical analysis (e.g., Grubbs’ test). For instance, discrepancies in ΔvapH values (42.1 vs. 44.8 kJ/mol) may arise from measurement techniques or sample purity .

- Computational Modeling : Use density functional theory (DFT) to predict enthalpies and reconcile experimental vs. theoretical results .

Q. What strategies are effective for investigating 1,4-Oxathiane’s structure-activity relationships (SAR) in pharmacological contexts?

Methodological Answer:

- Derivatization Studies : Synthesize analogs like 1,4-Oxathiane-4-oxide and analyze bioactivity via in vitro assays. Reference calorimetric data (e.g., sulfone stability) to correlate structural modifications with thermodynamic behavior .

- Spectroscopic Analysis : Pair X-ray crystallography with IR spectroscopy to map electronic effects of sulfur-oxygen interactions .

Q. How can researchers design a comprehensive literature review on 1,4-Oxathiane’s environmental impact?

Methodological Answer:

- Search Strategy : Use EPA-recommended databases (e.g., ECOTOX, TOXNET) and Boolean operators to filter studies on manufacturing, disposal, and ecotoxicity .

- Data Synthesis : Create a matrix to categorize findings by exposure pathways (e.g., occupational vs. environmental) and prioritize gaps (e.g., long-term toxicity in aquatic systems) .

Q. What methodologies are robust for analyzing 1,4-Oxathiane’s degradation products in environmental samples?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) to isolate degradation intermediates from water matrices. Validate recovery rates via spiked samples .

- Advanced Detection : Employ LC-MS/MS for high-sensitivity identification of sulfonic acid derivatives, referencing fragmentation patterns from spectral libraries .

Methodological Best Practices

Q. How should experimental data be presented to ensure reproducibility?

- Data Segmentation : Report processed data (e.g., chromatograms, statistical summaries) in the main text and archive raw datasets (e.g., NMR FIDs, HPLC traces) in repositories like ChemSpider .

- Error Analysis : Calculate relative standard deviations (RSD) for replicate measurements and document instrument calibration protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.